Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

SHP2 allosteric inhibitor Suzuki-Miyaura coupling pyrazine building block

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate (CAS 2172654-36-1; molecular formula C₁₄H₁₁Cl₃N₂O₂; MW 345.61 g/mol) is a tri-chlorinated pyrazine-2-carboxylate ester that serves as a documented synthetic intermediate in the manufacture of SHP2 phosphatase allosteric inhibitors. The compound bears a reactive chloro leaving group at the pyrazine C-3 position, a 2,3-dichlorophenyl substituent at C-6, a methyl group at C-5, and an ethyl ester at C-2.

Molecular Formula C14H11Cl3N2O2
Molecular Weight 345.6 g/mol
Cat. No. B13335709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate
Molecular FormulaC14H11Cl3N2O2
Molecular Weight345.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(N=C1Cl)C)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H11Cl3N2O2/c1-3-21-14(20)12-13(17)18-7(2)11(19-12)8-5-4-6-9(15)10(8)16/h4-6H,3H2,1-2H3
InChIKeyIXEXQYZAPGSKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate as a Patented SHP2 Inhibitor Intermediate


Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate (CAS 2172654-36-1; molecular formula C₁₄H₁₁Cl₃N₂O₂; MW 345.61 g/mol) is a tri-chlorinated pyrazine-2-carboxylate ester that serves as a documented synthetic intermediate in the manufacture of SHP2 phosphatase allosteric inhibitors [1]. The compound bears a reactive chloro leaving group at the pyrazine C-3 position, a 2,3-dichlorophenyl substituent at C-6, a methyl group at C-5, and an ethyl ester at C-2. Its primary documented application is in nucleophilic aromatic substitution (SNAr) reactions to install spirocyclic amine pharmacophores en route to final SHP2 inhibitor drug candidates, as exemplified in US Patent 12,209,074 [1]. The 2,3-dichlorophenyl motif is structurally conserved with the clinical-stage allosteric SHP2 inhibitor SHP099, which exhibits IC₅₀ values of 0.690–2.896 μM against wild-type and mutant SHP2 isoforms [2]. High-strength differential biological evidence for the compound itself is limited, as it functions as a building block rather than a final active pharmaceutical ingredient.

Why Generic Pyrazine-2-carboxylate Analogs Cannot Replace Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate in SHP2 Inhibitor Synthesis


Generic substitution of this intermediate fails because three structural features act cooperatively to define its synthetic utility: (i) the 3-chloro substituent is the sole reactive handle for SNAr-based amine installation—bromo or iodo analogs at C-3 would alter reactivity and potentially generate different impurity profiles; (ii) the 2,3-dichlorophenyl group at C-6 is a pharmacophoric element directly inherited by downstream SHP2 inhibitors, meaning aryl variation at this position changes the entire target binding profile of the final compound [1]; and (iii) the ethyl ester at C-2 serves as a masked carboxylic acid that can be reduced to a hydroxymethyl group in late-stage elaboration, as demonstrated in the patent's Step 11 [2]. Replacing this compound with a generic 3-chloropyrazine-2-carboxylate lacking the specific 2,3-dichlorophenyl substitution would produce a different final compound altogether, breaking the structure–activity relationship of the patented SHP2 inhibitor series [1]. The following quantitative evidence sections detail exactly where measurable differentiation exists relative to the closest commercially available analog, ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate.

Quantitative Differentiation Evidence: Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate vs. Closest Analogs


Suzuki Coupling Synthetic Yield: Quantified Entry into the SHP2 Inhibitor Scaffold

The target compound is synthesized from its direct precursor ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate via a Pd(dppf)Cl₂-catalyzed Suzuki-Miyaura coupling with 2,3-dichlorophenyl boronic acid. The patent reports an isolated yield of 0.98 g of the target compound from 2.0 g of the bromide precursor, corresponding to approximately 40% isolated yield after column chromatography [1]. This single-step transformation introduces the 2,3-dichlorophenyl pharmacophore that is otherwise absent in the precursor. By contrast, the precursor (CAS 2091009-80-0) is a mono-halogenated species lacking the dichlorophenyl moiety, and is commercially available at a lower price point (~¥412–450/100 mg) but cannot serve as a direct substitute because it requires an additional synthetic step and a separate procurement of 2,3-dichlorophenyl boronic acid to reach the target scaffold [2].

SHP2 allosteric inhibitor Suzuki-Miyaura coupling pyrazine building block medicinal chemistry intermediate

Nucleophilic Aromatic Substitution Reactivity: Quantified C-3 Chloro Displacement Yield

The target compound's C-3 chloro group undergoes SNAr with (R)-N-((S)-1,3-dihydrospiro[indene-2,4′-piperidin]-1-yl)-2-methylpropane-2-sulfinamide trifluoroacetate in N-methylpyrrolidine at 100°C, yielding 150 mg of coupled product from 100 mg of the target compound (calculated yield ~85%) [1]. This transformation is the critical step that installs the spirocyclic amine pharmacophore required for SHP2 allosteric inhibition. The precursor ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate also possesses a reactive halide at C-6 (bromo), but its displacement would occur at a different ring position, yielding a regioisomeric product. No head-to-head yield comparison for SNAr at C-3 vs. C-6 is available in the patent, but the regiochemistry of substitution is mechanistically predetermined by the electronic properties of the pyrazine ring [1].

SNAr reaction spirocyclic amine coupling SHP2 inhibitor elaboration pyrazine functionalization

Chlorine Atom Count and Molecular Weight: Physicochemical Differentiation from the Bromo Precursor

The target compound possesses three chlorine atoms (total halogen count = 3) distributed across the pyrazine core (C-3 chloro) and the pendant phenyl ring (C-2 and C-3 dichloro), with a molecular weight of 345.61 g/mol (exact mass 343.988611 g/mol) . The closest commercially available precursor, ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, has only one chlorine and one bromine (MW 279.52 g/mol, exact mass 277.945 g/mol) . The mass difference of 66.09 g/mol reflects the replacement of a bromine atom with the 2,3-dichlorophenyl group. Computed properties for the target compound indicate 0 hydrogen bond donors, 4 hydrogen bond acceptors, 4 rotatable bonds, and a complexity index of 372, compared to the precursor's smaller and less complex structure . The higher chlorine content and molecular complexity are expected to increase lipophilicity (cLogP) and alter chromatographic retention behavior, though experimentally measured logP values are not publicly available.

physicochemical properties halogen substitution molecular weight lipophilicity

Commercial Purity Specifications and Multi-Vendor Availability

The target compound is available from multiple independent vendors with documented purity specifications ranging from 97% to 99% by HPLC [1]. ChemicalBook lists purity >97% HPLC with packaging from 10 g to 100 kg scale . Leyan specifies 98% purity . Macklin reports 99.0% purity with storage at 2–8°C under inert gas [1]. CymitQuimica lists 98% purity with transparent pricing: €79/25 mg, €127/50 mg, €204/100 mg . By comparison, the precursor ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is available at 97% purity (Sigma Aldrich partner, ¥412/100 mg) [2] and 99.87% purity (Chemscene) . The target compound's price per unit mass is higher (€2.04/mg at 100 mg scale vs. ~¥4.12/mg for the precursor), reflecting the added synthetic step and the value of the pre-installed 2,3-dichlorophenyl pharmacophore. No vendor provides a certificate of analysis publicly, so lot-specific purity verification is recommended upon procurement.

HPLC purity supply chain vendor comparison research chemical procurement

2,3-Dichlorophenyl Pharmacophore Conservation with SHP099: Structural Rationale for Scaffold Selection

The 2,3-dichlorophenyl substituent at the pyrazine C-6 position of the target compound is structurally homologous to the 2,3-dichlorophenyl group at C-3 of SHP099 (CHEBI:234265), the prototypical allosteric SHP2 inhibitor with reported IC₅₀ values of 0.690 μM (wild-type SHP2), 1.241 μM (SHP2_D61Y), 0.416 μM (SHP2_E69K), 1.968 μM (SHP2_A72V), and 2.896 μM (SHP2_E76K) [1]. Pharmacophore modeling studies of the SHP099-SHP2 co-crystal structure have identified the 2,3-dichlorophenyl moiety as a critical element that occupies a hydrophobic pocket in the allosteric binding site, stabilizing the auto-inhibited conformation of SHP2 [2]. While the target compound itself is not a final SHP2 inhibitor (it lacks the requisite amine substituent at C-3), it carries the essential dichlorophenyl pharmacophoric element into the final elaborated structures described in US Patent 12,209,074 [3]. This is a class-level inference: compounds bearing the 2,3-dichlorophenyl-pyrazine scaffold are strongly associated with SHP2 allosteric inhibition, whereas pyrazine-2-carboxylate esters with different aryl substituents (e.g., 4-chlorophenyl, unsubstituted phenyl) are not documented as SHP2 inhibitor intermediates and belong to different pharmacological series (e.g., CRF receptor modulators) [4].

SHP099 pharmacophore allosteric inhibitor 2,3-dichlorophenyl motif

Multi-Example Utilization Across the Patent: Breadth of Demonstrated Synthetic Utility

The target compound is employed as a common intermediate in at least three distinct examples within US Patent 12,209,074 (Example 1, Example 2, and Example 4), each producing a different final SHP2 inhibitor compound [1]. Across these examples, the target compound is consistently used in the SNAr coupling step (Step 9 or equivalent) at scales ranging from 100 mg to 320 mg per batch, demonstrating reproducible performance under standardized conditions (NMP, K₂CO₃, 100°C, overnight). The downstream products differ in the spiro[indene-2,4′-piperidine] amine coupling partner: Example 1 uses the unsubstituted spiro-amine; Example 2 uses a 6-cyano-substituted spiro-amine; Example 4 uses a 6-(2-hydroxypropan-2-yl)-substituted spiro-amine [1]. This multi-example utilization establishes the target compound as a versatile platform intermediate with validated reactivity toward structurally diverse amine nucleophiles. The precursor ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is used only once (Step 4 of Example 1) and is not directly elaborated in any of the patent's final compound examples, underscoring that it is a precursor to the target compound rather than a substitute for it [1].

patent scope synthetic intermediate building block versatility SHP2 inhibitor examples

Recommended Procurement Scenarios for Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate Based on Quantitative Evidence


SHP2 Allosteric Inhibitor Medicinal Chemistry Programs Requiring a Validated Late-Stage Intermediate

Academic or industrial medicinal chemistry groups pursuing SHP2 allosteric inhibitors should prioritize this compound as the entry point for spirocyclic amine library synthesis. The patented synthetic route demonstrates that the target compound undergoes high-yielding SNAr (~85% yield) with diverse spiro[indene-2,4′-piperidine] amines to generate final SHP2 inhibitor candidates . The 2,3-dichlorophenyl group—conserved with the clinical-stage inhibitor SHP099 (SHP2 IC₅₀ = 0.690 μM)—is pre-installed, eliminating the need for in-house Suzuki coupling optimization . Procurement at the 1–10 g scale (available from ChemicalBook and Leyan at 98% purity) supports parallel synthesis of 10–100 analogs without intermediate stock depletion .

Process Chemistry Development and Route Scouting for cGMP Manufacture of SHP2 Inhibitor APIs

Process chemistry teams evaluating synthetic routes toward cGMP manufacturing of SHP2 inhibitor drug substances can use this compound as a reference intermediate for route selection and cost-of-goods modeling. The patent-documented Suzuki coupling step (40% isolated yield from the bromide precursor with Pd(dppf)Cl₂) and subsequent SNAr step (~85% yield) provide a quantitative baseline for process optimization . The compound's availability at multi-kg scale from Chinese suppliers (ChemicalBook listing up to 100 kg) indicates existing manufacturing capacity that can be leveraged for kilo-lab campaigns . Storage specifications (2–8°C under inert gas, per Macklin) should be factored into stability and shelf-life assessment protocols during route scouting.

Chemical Biology Probe Synthesis Using the 2,3-Dichlorophenyl-Pyrazine Scaffold for Target Engagement Studies

Chemical biology groups developing SHP2-targeted probes (e.g., fluorescent tracers, photoaffinity labels, or PROTAC conjugates) can use this compound as a scaffold for late-stage functionalization. The ethyl ester at C-2 serves as a latent hydroxymethyl handle (reducible with DIBAL-H, as demonstrated in patent Step 11 ), while the C-3 chloro group accepts diverse amine nucleophiles including those bearing linker functionality. The 2,3-dichlorophenyl group provides the target-engagement anchor validated by SHP099 co-crystal structures . Procurement at the 100 mg–1 g scale (~€204–2,040 at CymitQuimica pricing) is appropriate for probe synthesis campaigns yielding 10–50 mg of final probe compound .

Computational Chemistry and Structure-Based Drug Design: Fragment Elaboration Starting Point

Computational chemistry teams performing structure-based drug design (SBDD) on the SHP2 allosteric site can use this compound as a starting fragment for in silico elaboration. The compound's SMILES and 3D structure provide a defined core for docking studies, with the C-3 chloro serving as the virtual attachment point for amine library enumeration. The 2,3-dichlorophenyl-pyrazine substructure is pre-docked into the SHP2 allosteric pocket based on SHP099 co-crystal pose data . Computed physicochemical properties (MW 345.61, 0 HBD, 4 HBA, 4 rotatable bonds, complexity 372) can be used as input for property-filtering cascades during virtual library design, ensuring that enumerated products remain within drug-like chemical space after C-3 amine coupling.

Quote Request

Request a Quote for Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.